molecular formula C26H31ClN2S2 B13848211 3,3'-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride

3,3'-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride

Cat. No.: B13848211
M. Wt: 471.1 g/mol
InChI Key: AGFPZPDYWBAILF-UHFFFAOYSA-N
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Description

3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is a chemical compound known for its role as an impurity in Duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically requires specific reagents and conditions, such as the use of solvents like DMF and methanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene or thiophene derivatives.

Scientific Research Applications

3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for its role as an impurity in pharmaceuticals like Duloxetine.

    Industry: Utilized in the development of new chemical processes and materials

Mechanism of Action

as an impurity of Duloxetine, it may interact with serotonin and norepinephrine pathways, affecting neurotransmitter levels and signaling.

Comparison with Similar Compounds

Similar Compounds

    Duloxetine: The parent compound, a serotonin-norepinephrine reuptake inhibitor.

    Other Naphthalene Derivatives: Compounds with similar naphthalene structures.

    Thiophene Derivatives: Compounds containing thiophene rings.

Uniqueness

3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is unique due to its specific structure, combining naphthalene and thiophene moieties with methylated amine groups. This combination imparts distinct chemical and biological properties .

Properties

Molecular Formula

C26H31ClN2S2

Molecular Weight

471.1 g/mol

IUPAC Name

N-methyl-3-[4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-yl]-3-thiophen-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C26H30N2S2.ClH/c1-27-13-11-22(25-9-5-15-29-25)20-17-19-7-3-4-8-21(19)24(18-20)23(12-14-28-2)26-10-6-16-30-26;/h3-10,15-18,22-23,27-28H,11-14H2,1-2H3;1H

InChI Key

AGFPZPDYWBAILF-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CS1)C2=CC3=CC=CC=C3C(=C2)C(CCNC)C4=CC=CS4.Cl

Origin of Product

United States

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